![molecular formula C22H25ClN2O2 B3978145 propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B3978145.png)
propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
Overview
Description
Propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMA and is used in various laboratory experiments. PTMA has a unique chemical structure that makes it suitable for various applications in scientific research.
Scientific Research Applications
PTMA has been extensively used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe to study the interaction of proteins and DNA. It has also been used as a tool to study the binding of ligands to G protein-coupled receptors. PTMA has been used to study the mechanism of action of various drugs and to develop new drugs.
Mechanism of Action
PTMA is a fluorescent compound that binds to proteins and DNA. It has been shown to undergo a conformational change upon binding to proteins, which leads to an increase in fluorescence. PTMA has also been shown to bind to G protein-coupled receptors and modulate their activity.
Biochemical and Physiological Effects:
PTMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. PTMA has also been shown to modulate the activity of various enzymes and to affect the expression of genes.
Advantages and Limitations for Lab Experiments
PTMA has several advantages for lab experiments. It is a fluorescent compound that can be easily detected and quantified. It has a unique chemical structure that makes it suitable for various applications in scientific research. However, PTMA has some limitations for lab experiments. It is a hydrophilic compound that may not penetrate cell membranes easily. It is also sensitive to pH and temperature changes, which may affect its fluorescence.
Future Directions
There are several future directions for the study of PTMA. One direction is to develop new fluorescent probes based on the PTMA structure. Another direction is to study the interaction of PTMA with different proteins and DNA sequences. PTMA can also be used to study the mechanism of action of various drugs and to develop new drugs. Finally, PTMA can be used to study the binding of ligands to G protein-coupled receptors and to develop new therapeutics.
properties
IUPAC Name |
propyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-5-10-26-22(25)17-6-8-18(9-7-17)24-20-13-16(4)23-21-15(3)11-14(2)12-19(20)21;/h6-9,11-13H,5,10H2,1-4H3,(H,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNPOOYONECFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C(C=C(C=C23)C)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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